molecular formula C7H8N4 B3106113 (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine CAS No. 1566552-84-8

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

Cat. No.: B3106113
CAS No.: 1566552-84-8
M. Wt: 148.17
InChI Key: CMHPGVAWPFTMBY-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety

Safety and Hazards

The compound is corrosive and has a signal word of danger . The hazard statements include H314 .

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine typically involves the condensation of pyridine-2,3-diamine with various aldehydes under oxidative conditions. One common method involves the use of formaldehyde as the carbonyl component, which leads to the formation of the imidazole ring . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted imidazopyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator sets it apart from other imidazopyridine derivatives .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,3,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHPGVAWPFTMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CN)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
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(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
Reactant of Route 3
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
Reactant of Route 4
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
Reactant of Route 5
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
Reactant of Route 6
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

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